molecular formula C16H10F3NO2 B2814944 1H-indol-4-yl 4-(trifluoromethyl)benzoate CAS No. 239086-28-3

1H-indol-4-yl 4-(trifluoromethyl)benzoate

Cat. No. B2814944
CAS RN: 239086-28-3
M. Wt: 305.256
InChI Key: OGKOSFYICJBBOI-UHFFFAOYSA-N
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Description

“1H-indol-4-yl 4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C16H10F3NO2 . It belongs to the class of compounds known as indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications .


Molecular Structure Analysis

The molecular structure of “1H-indol-4-yl 4-(trifluoromethyl)benzoate” consists of an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .

Future Directions

Indole derivatives have been found in many important synthetic drug molecules and have shown potential for treatment in various areas such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives for further exploration . Therefore, “1H-indol-4-yl 4-(trifluoromethyl)benzoate”, as an indole derivative, may also hold potential for future research and therapeutic applications.

properties

IUPAC Name

1H-indol-4-yl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-4-10(5-7-11)15(21)22-14-3-1-2-13-12(14)8-9-20-13/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKOSFYICJBBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-4-yl 4-(trifluoromethyl)benzoate

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